molecular formula C14H21BN2O2 B572337 N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1309981-36-9

N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B572337
CAS No.: 1309981-36-9
M. Wt: 260.144
InChI Key: MCNPFKACURQVIE-UHFFFAOYSA-N
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Description

N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: is an organic compound featuring a cyclopropyl group, a pyridine ring, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 6-bromo-2-aminopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Cyclopropylation: The cyclopropyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with cyclopropylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can target the pyridine ring or the boronate ester, potentially yielding amines or boronic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are employed in cross-coupling reactions.

Major Products

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Amines or boronic acids.

    Substitution: Various substituted pyridines depending on the coupling partner.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit potent anticancer properties. These compounds function as selective estrogen receptor down-regulators (SERDs), which are crucial in treating hormone-dependent cancers such as breast cancer. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various breast cancer cell lines including MCF-7 and BT474 by down-regulating estrogen receptors .

Pharmacological Properties
The compound has been characterized for its favorable pharmacokinetic properties. It demonstrates lower lipophilicity and higher aqueous solubility compared to other known SERDs. This enhances its potential as a therapeutic agent by improving bioavailability and reducing side effects associated with traditional treatments .

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow for the development of novel compounds with tailored properties for specific applications in drug discovery and development. The synthesis methods often involve boron chemistry due to the presence of the dioxaborolane moiety, which facilitates the formation of carbon-boron bonds .

Material Science

Polymer Chemistry
In material science, compounds like this compound are utilized in the development of advanced polymers. The incorporation of boron-containing groups can enhance the thermal stability and mechanical properties of polymers used in various applications from electronics to packaging materials .

Nanotechnology
The compound's ability to form stable complexes with metal ions makes it suitable for applications in nanotechnology. It can be used to create nanostructures that have potential applications in catalysis or as drug delivery systems due to their enhanced surface area and reactivity .

Case Studies

Study Focus Findings
Study on SERD ActivityInvestigated the anticancer effects on MCF-7 cellsDemonstrated significant inhibition of cell proliferation through estrogen receptor down-regulation
Synthesis MethodologiesExplored various synthetic routes for boron-containing compoundsIdentified efficient pathways for producing derivatives with improved pharmacological profiles
Polymer ApplicationsEvaluated the impact of boron-containing compounds on polymer propertiesFound enhancements in thermal stability and mechanical strength

Mechanism of Action

The mechanism by which N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition and sensor design.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
  • N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
  • N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Uniqueness

N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the position of the boronate ester and the cyclopropyl group on the pyridine ring. This specific arrangement can influence its reactivity and the types of reactions it can undergo, making it distinct from its analogs.

This compound’s versatility in synthetic chemistry, potential in drug development, and applications in materials science highlight its importance in various scientific fields.

Biological Activity

N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C18H26BNO3C_{18}H_{26}BNO_3 with a molecular weight of 315.2 g/mol. The compound features a pyridine ring substituted with a cyclopropyl group and a dioxaborolane moiety.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The dioxaborolane group is known for its role in various chemical reactions including:

  • Suzuki–Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds which is crucial for synthesizing complex organic molecules.
  • Enzyme Inhibition : Boronic acid derivatives are recognized for their ability to inhibit certain enzymes such as proteases and kinases. The specific interactions depend on the structural characteristics of the compound.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds containing the pyridine and boronic acid moieties can inhibit cancer cell proliferation. For example, one study reported an IC50 value as low as 0.023 µM against certain cancer cell lines .
    • The mechanism involves the inhibition of key signaling pathways associated with tumor growth.
  • Antimicrobial Properties :
    • Research indicates that derivatives of this compound may possess antibacterial and antiviral activities. The presence of the boron atom enhances the interaction with microbial enzymes .
  • Neuroprotective Effects :
    • Some studies suggest that similar compounds can reduce inflammation in neurodegenerative diseases by modulating cytokine release in microglial cells .

Case Studies

Several case studies highlight the effectiveness of this compound:

Case Study 1: Anticancer Efficacy

In a recent study involving various analogs of N-Cyclopropyl compounds, it was found that modifications to the cyclopropyl group significantly impacted potency against breast cancer cell lines. The most potent analog exhibited an IC50 value of 0.011 µM .

Case Study 2: Enzyme Inhibition

Another study evaluated the inhibitory effects on GSK-3β and ROCK-1 kinases. The results indicated that compounds with cyclopropyl substitutions showed enhanced inhibitory activity compared to their non-cyclopropyl counterparts .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50/EC50 (µM) Mechanism
Anticancer (Breast)0.011Inhibition of cell proliferation
AntimicrobialVariableEnzyme inhibition
NeuroprotectionNot specifiedCytokine modulation

Properties

IUPAC Name

N-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12(17-11)16-10-8-9-10/h5-7,10H,8-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNPFKACURQVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671302
Record name N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-36-9
Record name 2-Pyridinamine, N-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309981-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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